molecular formula C23H29N3O3 B12448892 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide

Cat. No.: B12448892
M. Wt: 395.5 g/mol
InChI Key: ZIYDUOXYFIWRDB-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a phenyl ring, which is further connected to a butoxybenzamide moiety. The unique structure of this compound makes it an interesting subject for study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the acetyl group: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the phenyl ring: The acetylated piperazine is reacted with a phenyl halide in the presence of a palladium catalyst to form the desired phenylpiperazine intermediate.

    Formation of the butoxybenzamide moiety: The phenylpiperazine intermediate is then coupled with 4-butoxybenzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Pharmacology: Researchers investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential therapeutic effects and safety.

    Material Science: The compound’s unique chemical structure makes it a potential candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes, enzyme activity, and molecular interactions.

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-4-17-29-22-11-5-19(6-12-22)23(28)24-20-7-9-21(10-8-20)26-15-13-25(14-16-26)18(2)27/h5-12H,3-4,13-17H2,1-2H3,(H,24,28)

InChI Key

ZIYDUOXYFIWRDB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

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